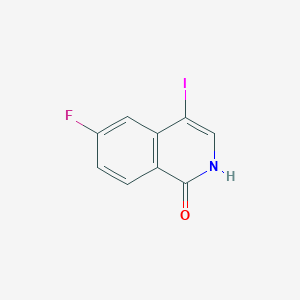

![molecular formula C23H24N2O6 B2935299 1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide CAS No. 400077-78-3](/img/structure/B2935299.png)

1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a potential new oral coagulant that may be useful for the prevention of venous thromboembolism in total hip, knee replacement orthopedic surgery and stroke in treatment of patient with venous thromboembolic disorder or with atrial fibrillation .

Synthesis Analysis

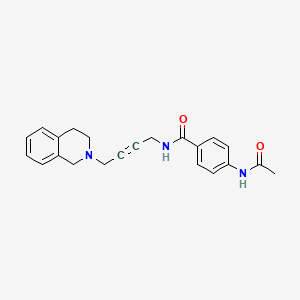

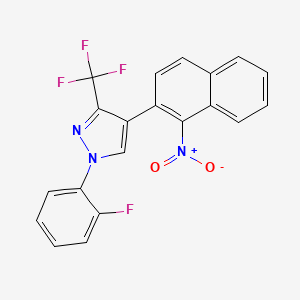

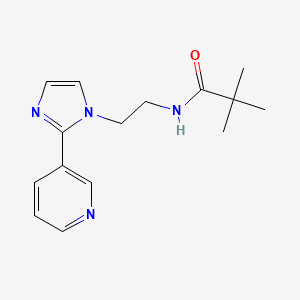

The synthesis of this compound involves the optimization of the C-3 pyrazole position and replacement of the terminal P4 ring with a neutral heterocycle . A comparable approach was utilized to synthesize N- (1,3-dioxoisoindolin-2-yl)-1- (substituted-phenyl)-1 H -1,2,3-triazole-4-carboxamide .Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The chemical shifts were expressed in parts per million (δ, ppm) and referenced to tetramethylsilane (TMS), (CH 3) 4 Si, which served as an internal standard .Chemical Reactions Analysis

This compound is part of a novel series of methoxyphenyl thiazole carboxamide derivatives and has been evaluated for its cyclooxygenase (COX) suppressant and cytotoxic properties .科学的研究の応用

Synthesis and Characterization

- Chemical Synthesis and Structure : Compounds with methoxyphenyl groups have been synthesized through various chemical reactions, providing insight into their chemical properties and structural characterization. For instance, aromatic polyamides with pendent methoxy-substituted units exhibit good solubility and thermal stability, showcasing their potential in material science applications (Chang & Liou, 2008).

Applications in Material Science

- Polymeric Materials : The solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, for example, has been studied for its potential as an antineoplastic agent, highlighting the role of methoxyphenyl derivatives in developing therapeutic agents. The structural studies of such compounds contribute to understanding their biological activity and potential applications in drug design (Banerjee et al., 2002).

Biological Activity

- Anticonvulsant Properties : Enaminones with structural features similar to the compound have shown anticonvulsant properties, suggesting the potential of methoxyphenyl derivatives in the development of new therapeutic agents (Kubicki et al., 2000).

- Antifungal and Insecticidal Activities : Pyridine derivatives exhibit a range of biological activities, including antifungal and insecticidal effects. This indicates the broad spectrum of applications for compounds with pyridine and methoxyphenyl components in agricultural and pharmaceutical fields (Bakhite et al., 2014).

作用機序

Target of Action

Similar compounds have shown cytotoxic activity against human colon cancer cells hct-116 . This suggests that the compound may target cellular components involved in cancer cell proliferation.

Mode of Action

Similar compounds have shown to cause g2/m cell cycle arrest , suggesting a possible antitubulin mechanism. This means the compound could interfere with tubulin, a protein essential for the formation of the mitotic spindle during cell division. By disrupting this process, the compound could inhibit cancer cell proliferation.

Result of Action

The result of the compound’s action, based on similar compounds, is the inhibition of cancer cell proliferation through the induction of cell cycle arrest . This could potentially lead to the death of cancer cells and a reduction in tumor size.

特性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-28-17-9-7-15(8-10-17)14-25-11-5-6-18(23(25)27)22(26)24-16-12-19(29-2)21(31-4)20(13-16)30-3/h5-13H,14H2,1-4H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGCSVHLZGLDOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide](/img/structure/B2935220.png)

![5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2935221.png)

![N-[(4-methylphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2935224.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2935227.png)

![2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B2935230.png)

![3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/no-structure.png)

![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2935235.png)